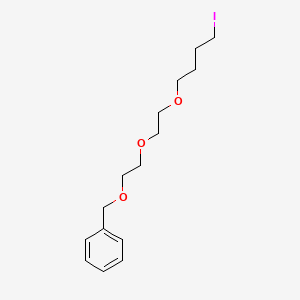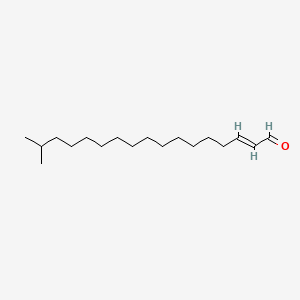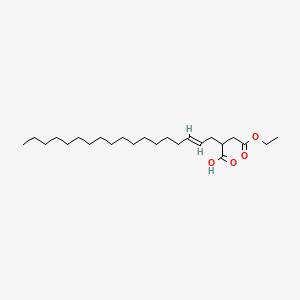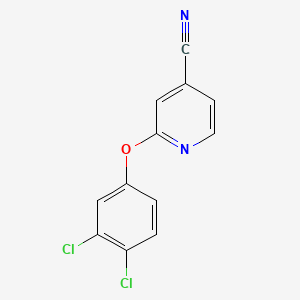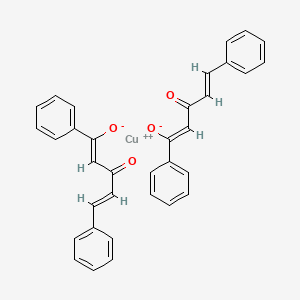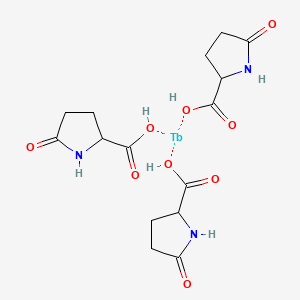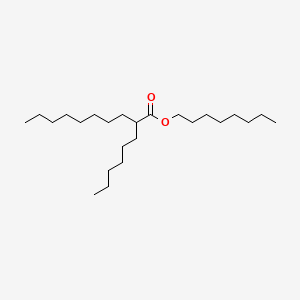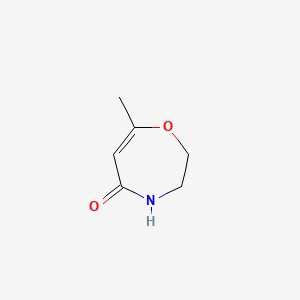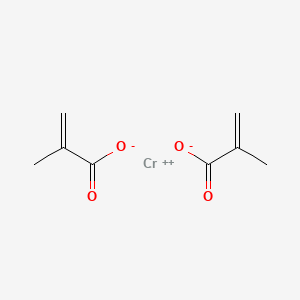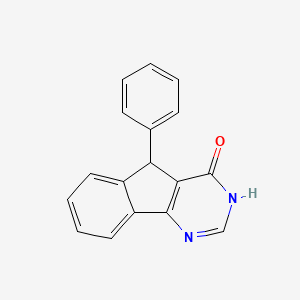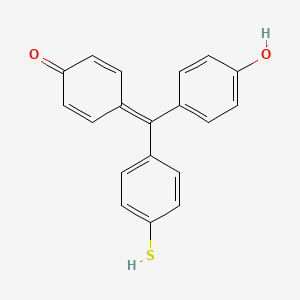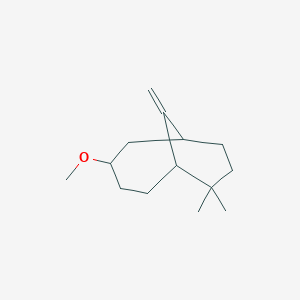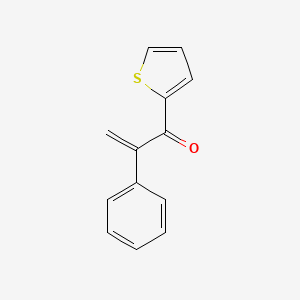
2-Propen-1-one, 2-phenyl-1-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is an organic compound with the molecular formula C13H10OS. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its unique structure, which includes a phenyl group and a thienyl group attached to a propenone backbone. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solution at room temperature, resulting in the formation of the desired chalcone compound .
Industrial Production Methods
In industrial settings, the production of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming the corresponding alcohol derivative.
Substitution: The phenyl and thienyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in various substituted chalcones with different functional groups attached to the phenyl or thienyl rings.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- can be compared with other similar compounds in the chalcone family, such as:
2-Propen-1-one, 1-phenyl-: This compound lacks the thienyl group and has different chemical properties and reactivity.
2-Propen-1-one, 1-(2-furyl)-: This compound has a furan ring instead of a thienyl ring, leading to different electronic and steric effects.
2-Propen-1-one, 1-(4-methoxyphenyl)-:
The uniqueness of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- lies in its combination of phenyl and thienyl groups, which impart distinct chemical and biological properties compared to other chalcones.
Eigenschaften
CAS-Nummer |
13191-28-1 |
|---|---|
Molekularformel |
C13H10OS |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2-phenyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10OS/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-9H,1H2 |
InChI-Schlüssel |
SYULNVQABCAECY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


